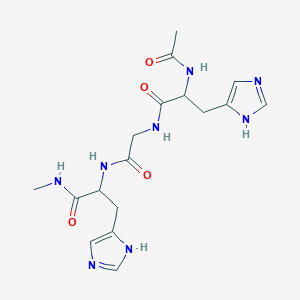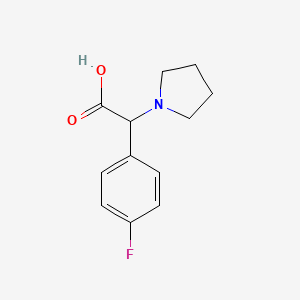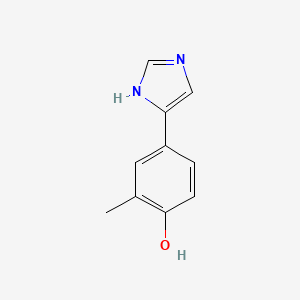
2-(2-Chloroethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroethyl)pyrrolidine: 1-(2-Chloroethyl)pyrrolidine , is a halogenated alkyl-substituted pyrrolidine. Its chemical formula is C₆H₁₂ClN , and it exists as a hydrochloride salt (C₆H₁₂ClN·HCl). This compound has various applications in both research and industry .
Méthodes De Préparation
a. Synthetic Routes: The synthesis of 2-(2-Chloroethyl)pyrrolidine involves the reaction of pyrrolidine with 2-chloroethanol. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound. The reaction can be represented as follows:
Pyrrolidine+2-Chloroethanol→this compound
b. Reaction Conditions: The reaction typically occurs under mild conditions, with pyrrolidine acting as the nucleophile. The use of a suitable solvent and a Lewis acid catalyst may enhance the yield.
c. Industrial Production Methods: While this compound is not produced on a large scale, it serves as an intermediate in the synthesis of other compounds.
Analyse Des Réactions Chimiques
a. Types of Reactions: 2-(2-Chloroethyl)pyrrolidine can undergo various reactions, including:
Nucleophilic substitution: As demonstrated in its synthesis, the compound readily reacts with nucleophiles.
Ring-opening reactions: The pyrrolidine ring can open under specific conditions.
Base-catalyzed hydrolysis: To cleave the pyrrolidine ring.
Alkylating agents: Used for further derivatization.
c. Major Products: The major products depend on the specific reaction conditions and the substituents present. Hydrolysis may yield 2-chloroethylamine and pyrrolidine.
Applications De Recherche Scientifique
2-(2-Chloroethyl)pyrrolidine finds applications in:
Medicinal chemistry: It serves as a building block for designing potential drugs.
Chemical biology: Researchers explore its reactivity and interactions with biomolecules.
Industry: It contributes to the synthesis of various compounds.
Mécanisme D'action
The compound’s mechanism of action varies based on its specific application. It may act as an alkylating agent, affecting cellular processes or binding to specific targets.
Comparaison Avec Des Composés Similaires
While 2-(2-Chloroethyl)pyrrolidine is unique due to its pyrrolidine ring and chloroethyl group, similar compounds include:
- 1-(2-Bromoethyl)pyrrolidine
- 4-(2-Chloroethyl)morpholine hydrochloride
- 2-(Diphenylphosphino)terephthalic acid 1-methyl 4-pentafluorophenyl diester
These compounds share structural features but differ in substituents and reactivity .
Propriétés
IUPAC Name |
2-(2-chloroethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN/c7-4-3-6-2-1-5-8-6/h6,8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTGOZXZVTWOIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B12109157.png)





![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate](/img/structure/B12109209.png)
![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)


![2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid](/img/structure/B12109228.png)
![[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B12109231.png)


